molecular formula C12H9ClFNO B7934836 2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine

2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine

Cat. No.: B7934836
M. Wt: 237.66 g/mol
InChI Key: UHSQSDANBVJRCV-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position and a 3-fluorophenylmethoxy group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine typically involves the reaction of 2-chloropyridine with 3-fluorobenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluorophenylmethanamine
  • 2-Chloro-5-(chloromethyl)pyridine

Uniqueness

2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine is unique due to the presence of both a chlorine atom and a 3-fluorophenylmethoxy group, which confer specific chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and specificity in various applications .

Properties

IUPAC Name

2-chloro-5-[(3-fluorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-12-5-4-11(7-15-12)16-8-9-2-1-3-10(14)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSQSDANBVJRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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